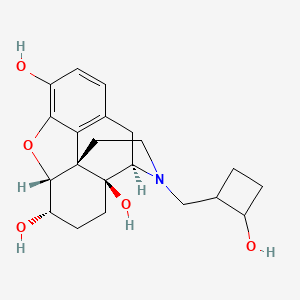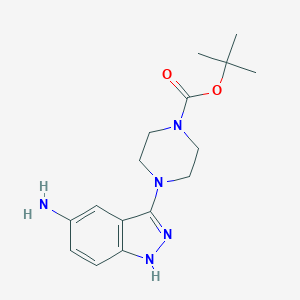
tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate: is an organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This compound features a tert-butyl group, an indazole ring, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The indazole and piperazine rings can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide and alkylating agents like methyl iodide are commonly employed.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . The piperazine moiety enhances its binding affinity and specificity . The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide: This compound contains a benzenesulfonamide group instead of a piperazine moiety.
tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate: This compound has a different substitution pattern on the indazole ring.
3-(4-Amino-1-Tert-Butyl-1h-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol: This compound features a pyrazolo[3,4-D]pyrimidine ring instead of an indazole ring.
Uniqueness: tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indazole and piperazine rings allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
1260783-50-3 |
|---|---|
Molekularformel |
C16H23N5O2 |
Molekulargewicht |
317.39 g/mol |
IUPAC-Name |
tert-butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N5O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)14-12-10-11(17)4-5-13(12)18-19-14/h4-5,10H,6-9,17H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
MLEISWAAVNJNFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=C2C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


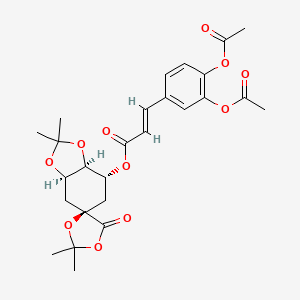

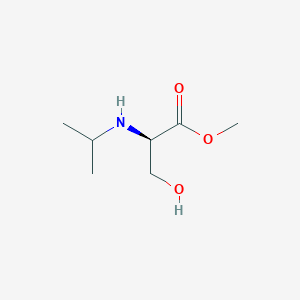
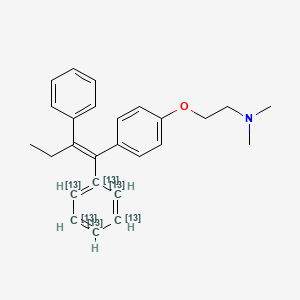

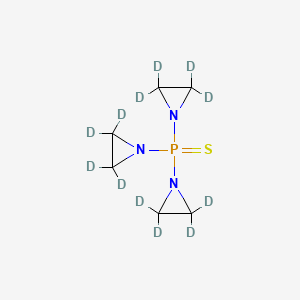
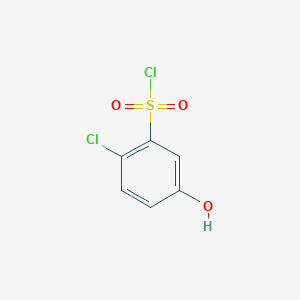
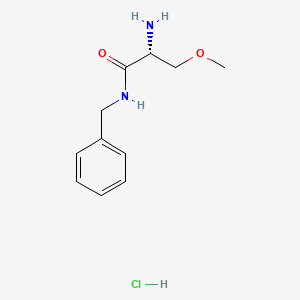
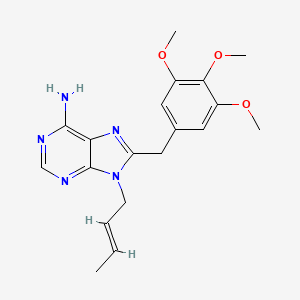
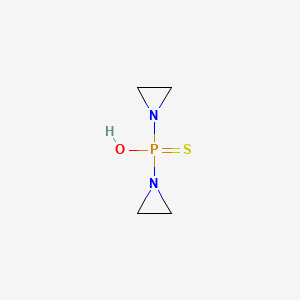
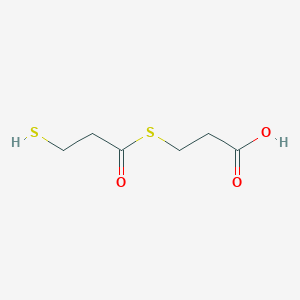
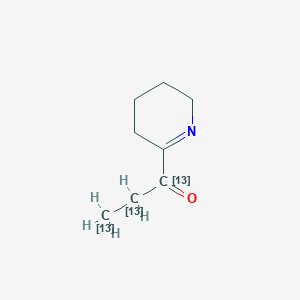
![8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13440810.png)
